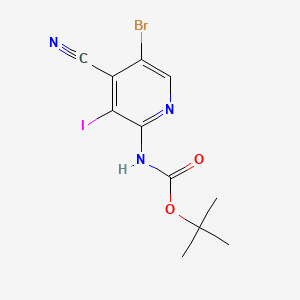
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, cyano, and iodine substituents on a pyridine ring, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate typically involves multi-step reactions starting from pyridine derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyanation: Conversion of a suitable precursor to introduce a cyano group at the 4-position, often using copper(I) cyanide (CuCN) or similar reagents.
Iodination: Introduction of an iodine atom at the 3-position using iodine or iodinating agents like N-iodosuccinimide (NIS).
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and iodine positions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyridine ring can undergo oxidation to form N-oxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted pyridines with various functional groups.
- Amines from the reduction of the cyano group.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine
- Explored for its role in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate: Similar structure but with a thiazole ring instead of pyridine.
tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with similar functional groups.
Uniqueness:
- The combination of bromine, cyano, and iodine substituents on a pyridine ring is unique and provides distinct reactivity and binding properties.
- The tert-butyl carbamate group offers stability and protection during synthetic transformations.
Properties
Molecular Formula |
C11H11BrIN3O2 |
|---|---|
Molecular Weight |
424.03 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17) |
InChI Key |
LUTMBRBLXIHUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1I)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















